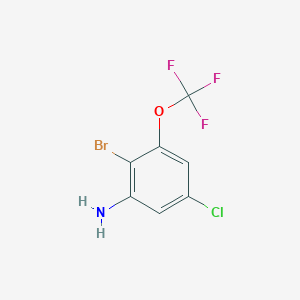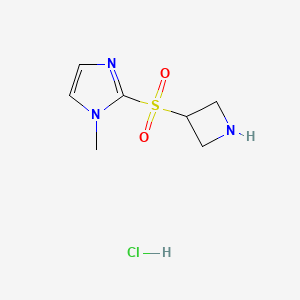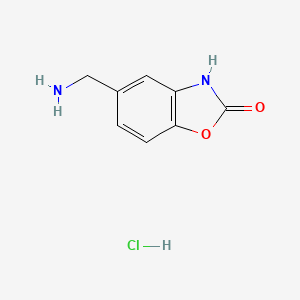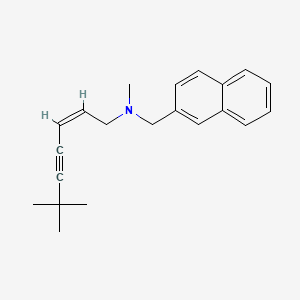
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene
説明
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene is a chemical compound with the molecular formula C9H9BrCl2O . It has an average mass of 283.977 Da and a mono-isotopic mass of 281.921387 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(3-chloropropoxy)-1-methylbenzene consists of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 1 oxygen atom . The exact arrangement of these atoms and their bonds form the unique structure of this compound.科学的研究の応用
- Application : The compound 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, which might be structurally similar to the compound you mentioned, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, which are used for diabetes therapy .
- Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Synthesis of Therapeutic SGLT2 Inhibitors
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
- Application : 4-bromo-2-methoxyphenol, a compound that might be related to the one you mentioned, is used for the synthesis of polyfunctionalized bicyclic systems .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these syntheses would depend on the specific reactions and target molecules .
Synthesis of Promising SGLT2 Inhibitors
Synthesis of Polyfunctionalized Bicyclic Systems
- Application : 4-Bromo-2-methoxyphenol, a compound that might be related to the one you mentioned, is used for the synthesis of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which is a key intermediate to Bosutinib . Bosutinib is an adenosine triphosphate (ATP)-competitive Bcr-Abl tyrosine-kinase inhibitor used in the treatment of cancer .
- Method : The synthesis involves several steps, including Friedel-Crafts reaction, alkylation, bromination, cyano substitution, and so on .
- Application : 4-Bromo-2-methoxyphenol is used for the synthesis of polyfunctionalized bicyclic systems .
- Method : The synthesis involves the Diels–Alder reaction of 4-halogenated masked o-benzoquinones with electron-rich dienophiles .
- Results : The outcomes of these syntheses would depend on the specific reactions and target molecules .
Synthesis of Bosutinib Intermediate
Synthesis of Polyfunctionalized Bicyclic Systems
特性
IUPAC Name |
4-bromo-2-(3-chloropropoxy)-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCXAPUGIMXRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(3-chloropropoxy)-1-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1447701.png)
![[1-(Aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride](/img/structure/B1447702.png)
![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1447703.png)
![2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1447705.png)

![2-[2-Bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447709.png)




![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)
![8-Cbz-1,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1447721.png)
